N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole-carboxamide core linked to a sulfonated thiazinane ring. The compound’s structure combines a 1,3-benzodioxole moiety (a methylenedioxy-substituted aromatic ring) with a 1,1-dioxo-1λ⁶,2-thiazinane group, which is a six-membered sulfonamide-containing heterocycle.
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-18(13-3-8-16-17(11-13)25-12-24-16)19-14-4-6-15(7-5-14)20-9-1-2-10-26(20,22)23/h3-8,11H,1-2,9-10,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDQBYKGNXTKIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Dioxothiazinan Ring: This step involves the reaction of a suitable amine with a thiazine derivative under controlled conditions to form the dioxothiazinan ring.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the dioxothiazinan derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes . By binding to the active site of these enzymes, the compound disrupts their normal function, leading to therapeutic effects such as reduced intraocular pressure in glaucoma or anticonvulsant activity in epilepsy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. BG01052: N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-4-methyl-3-nitrobenzamide
- Key Differences : Replaces the 2H-1,3-benzodioxole-5-carboxamide group with a nitro-substituted benzamide.
- However, this substitution may reduce metabolic stability compared to the benzodioxole’s methylenedioxy group, which is often associated with improved pharmacokinetic profiles .
- Molecular Weight : 389.43 g/mol (vs. target compound’s ~383.42 g/mol, estimated from similar derivatives) .
2.1.2. Compound 5bb: N-[4-hydroxy-2-(4-nitroanilino)-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide
- Key Differences: Features a thiazole ring instead of thiazinane and introduces a nitroanilino substituent.
- Implications: The thiazole moiety may enhance π-π stacking interactions in protein binding pockets, while the nitroanilino group could confer antibacterial activity, as seen in related thiazole derivatives .
Functional Analogues
2.2.1. Tulmimetostatum (WHO-INN Proposed Name)
- Structure : (2R)-7-chloro-2-[trans-4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethyl-N-{[6-methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyridin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide.
- Key Differences : Incorporates a chlorinated benzodioxole and a complex cyclohexyl-azetidine substituent.
- Implications : The additional chloro and methylsulfanyl groups enhance lipophilicity and target engagement in anticancer applications, as evidenced by its designation as an antineoplastic agent .
2.2.2. Compound 85: 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
- Key Differences : Substitutes the thiazinane with a trifluoromethoxy-benzoylthiazole group.
- Implications : The trifluoromethoxy group improves metabolic resistance and bioavailability, while the cyclopropane-carboxamide may restrict conformational flexibility, optimizing receptor binding .
Data Tables: Structural and Functional Comparison
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a thiazinan ring and a benzodioxole moiety, which contribute to its diverse biological properties. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, supported by relevant case studies and research findings.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Thiazinan Ring : This five-membered ring contributes to the compound's chemical reactivity and biological interactions.
- Benzodioxole Moiety : Known for its antioxidant properties, this part of the molecule may enhance the overall biological activity.
- Carboxamide Functional Group : This group is often associated with improved solubility and bioavailability.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve inhibition of specific enzymes or receptors critical for bacterial survival.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 625–1250 µg/mL |
| Pseudomonas aeruginosa | 312.5 µg/mL |
| Escherichia coli | Not effective |
Table 1: Antimicrobial activity of this compound against selected bacterial strains.
The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. Notably, it was effective against Staphylococcus aureus and Pseudomonas aeruginosa but did not exhibit activity against Escherichia coli.
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines through mechanisms that may involve oxidative stress and modulation of signaling pathways related to cell survival.
Case Study Example :
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM.
The biological activity of this compound is likely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiazinan ring may facilitate interactions with enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of the carboxamide group may enhance binding affinity to specific receptors implicated in disease processes.
- Oxidative Stress Induction : The benzodioxole moiety could contribute to increased reactive oxygen species (ROS) generation, leading to cellular damage in cancer cells.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Variations in substituents on the benzodioxole or thiazinan rings have been explored to optimize potency and selectivity.
| Derivative Compound | Biological Activity |
|---|---|
| N-[4-(1,1-dioxo-thiazinan-2-yl)phenyl] | Enhanced antimicrobial activity |
| N-[4-(trifluoromethyl)phenyl] | Increased lipophilicity and bioactivity |
Table 2: Comparison of biological activities among derivatives of this compound.
Q & A
Basic Question: What are the optimal synthetic routes for preparing N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging coupling agents and heterocyclic ring-forming strategies. Key steps include:
- Thiazinane Ring Formation : Reacting a substituted thiosemicarbazide with a chlorinated precursor under reflux conditions in acetonitrile or DMF, followed by oxidation with iodine to introduce the 1,1-dioxo group .
- Carboxamide Coupling : Using benzo[d][1,3]dioxole-5-carboxylic acid activated via EDCI/HOBt or DCC, coupled with the amine-functionalized thiazinane intermediate in dichloromethane (DCM) or THF .
- Microwave-Assisted Optimization : Enhancing reaction rates and yields (up to 85%) by using microwave irradiation at controlled temperatures (80–120°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
